2-Butene, 1,3-dichloro-
Description
Significance as a Pivotal Chemical Intermediate in Organic Synthesis
2-Butene, 1,3-dichloro- is a crucial building block in the synthesis of a variety of other chemical compounds. nih.gov Its primary application lies in its role as an intermediate in the production of 2,3-dichloro-1,3-butadiene (B161454), a monomer used in the manufacturing of specialty polymers and synthetic rubber, such as polychloroprene (Neoprene). nih.govnih.govbionity.com The process often involves the chlorination of 1,3-butadiene, which yields a mixture of dichlorobutene (B78561) isomers, including 1,3-dichloro-2-butene (B238901). juniperpublishers.comlookchem.com This mixture can then be further processed to obtain the desired final products.
Beyond polymer chemistry, derivatives of 1,3-dichloro-2-butene are explored for their potential biological activity, with some being investigated for use as herbicides or pesticides. Its versatile reactivity, including nucleophilic substitution and elimination reactions, makes it a valuable precursor for creating more complex organic molecules and pharmaceuticals. smolecule.com
Overview of Geometric Isomerism (cis/trans, E/Z) in 1,3-Dichloro-2-butene Systems
The presence of a carbon-carbon double bond in 1,3-dichloro-2-butene restricts free rotation, leading to the existence of geometric isomers. brainly.com This type of isomerism is also referred to as cis-trans isomerism or, more systematically, E/Z isomerism. The arrangement of the substituents attached to the double-bonded carbons determines the specific isomer.
For 1,3-dichloro-2-butene, the two isomers are:
(Z)-1,3-dichloro-2-butene (cis isomer): In this configuration, the higher priority groups on each carbon of the double bond are on the same side.
(E)-1,3-dichloro-2-butene (trans isomer): In this configuration, the higher priority groups on each carbon of the double bond are on opposite sides. uou.ac.in
The distinction between these isomers is crucial as they can exhibit different physical and chemical properties, which can influence their reactivity and suitability for specific synthetic pathways. smolecule.com The commercially available form of 1,3-dichloro-2-butene is often a mixture of both the cis and trans isomers. nih.govcymitquimica.com
The specific isomer can be identified using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where the coupling constants between protons across the double bond can differentiate between the E and Z configurations.
Interactive Data Tables
Below are tables summarizing key data for 1,3-dichloro-2-butene and its isomers.
Table 1: General Properties of 1,3-Dichloro-2-butene
| Property | Value |
| Molecular Formula | C4H6Cl2 nih.gov |
| Molecular Weight | 124.99 g/mol nih.gov |
| Appearance | Colorless to light yellow liquid nih.gov |
| Boiling Point | 123-131 °C nih.govtcichemicals.com |
| Melting Point | -75 °C to -98 °C nih.govavantorsciences.com |
| Density | ~1.161 g/cm³ nih.gov |
| Solubility | Insoluble in water; soluble in many organic solvents nih.gov |
Table 2: Isomers of 1,3-Dichloro-2-butene
| Isomer Name | Common Name | CAS Number | Key Feature |
| (2E)-1,3-dichlorobut-2-ene | trans-1,3-dichloro-2-butene | 7415-31-8 nist.gov | Higher priority groups on opposite sides of the double bond. |
| (2Z)-1,3-dichlorobut-2-ene | cis-1,3-dichloro-2-butene | Not explicitly found, often part of mixture CAS 926-57-8 cymitquimica.com | Higher priority groups on the same side of the double bond. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
926-57-8 |
|---|---|
Molecular Formula |
C4H6Cl2 |
Molecular Weight |
124.99 g/mol |
IUPAC Name |
(E)-1,3-dichlorobut-2-ene |
InChI |
InChI=1S/C4H6Cl2/c1-4(6)2-3-5/h2H,3H2,1H3/b4-2+ |
InChI Key |
WLIADPFXSACYLS-DUXPYHPUSA-N |
SMILES |
CC(=CCCl)Cl |
Isomeric SMILES |
C/C(=C\CCl)/Cl |
Canonical SMILES |
CC(=CCCl)Cl |
boiling_point |
131 °C 126 °C |
Color/Form |
CLEAR TO STRAW-COLORED LIQUID |
density |
1.161 Relative density (water = 1): 1.2 |
flash_point |
27 °C 80 °F (CLOSED CUP) 27 °C c.c. |
melting_point |
-75 °C |
Other CAS No. |
7415-31-8 926-57-8 |
physical_description |
Liquid Clear to straw-colored liquid; [HSDB] Colorless liquid; [MSDSonline] COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. |
Pictograms |
Flammable; Acute Toxic; Irritant |
solubility |
INSOL IN WATER; SOL IN MOST COMMON ORGANIC SOLVENTS Soluble in acetone, benzene, ether and ethanol Solubility in water: reaction |
Synonyms |
1,3-dichloro-2-butene |
vapor_density |
4.31 (Air = 1) Relative vapor density (air = 1): 4.3 |
vapor_pressure |
12.6 [mmHg] Vapor pressure, kPa at 25 °C: 1.33 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1,3 Dichloro 2 Butene Production
Industrial Scale Synthesis Pathways
On an industrial level, the production of 1,3-dichloro-2-butene (B238901) is closely linked to the manufacturing of chloroprene (B89495), a monomer essential for producing polychloroprene synthetic rubber. The main routes involve direct synthesis via hydrochlorination or isolation as a byproduct.
Catalytic Hydrochlorination of 2-Chloro-1,3-butadiene
The primary industrial method for manufacturing 1,3-dichloro-2-butene involves the reaction of 2-chloro-1,3-butadiene with hydrochloric acid (HCl). nih.govnih.gov This process is facilitated by a catalyst, typically copper chloride, to ensure the desired addition of HCl across the diene system. nih.govnih.gov The reaction yields a mixture of cis and trans isomers of 1,3-dichloro-2-butene. nih.gov
A patented method for this process describes a continuous hydrochlorination technique. google.com This optimized approach involves reacting 2-chloro-1,3-butadiene with a hydrochloric acid solution containing a copper chloride catalyst in a vertical packed column. google.com This setup, operating in a film-bubbling mode, allows for a significantly reduced reaction time and simplified process by eliminating the need for overpressure and the drying of gaseous HCl. google.com
Table 1: Catalytic Hydrochlorination Process Parameters
| Parameter | Value / Condition | Source |
|---|---|---|
| Reactants | 2-Chloro-1,3-butadiene, Hydrochloric Acid (HCl) | nih.govnih.gov |
| Catalyst | Copper Chloride | nih.govgoogle.com |
| Catalyst Concentration | 19-23% Copper Chloride in HCl solution | google.com |
| Temperature | 23-25 °C | google.com |
| Reactor Type | Vertical packed column (film-bubbling mode) | google.com |
| Process Time | 4.54–6.15 minutes | google.com |
Formation as a By-product in Chloroprene Manufacturing Processes
1,3-Dichloro-2-butene is a notable byproduct in the production of chloroprene. nih.govechemi.com Its formation occurs in both the older acetylene-based method and the more modern butadiene-based processes. lookchem.com
In the traditional acetylene (B1199291) route, acetylene is first dimerized to form vinylacetylene. lookchem.com Subsequently, vinylacetylene undergoes hydrochlorination to produce chloroprene. lookchem.com During this second stage, 1,3-dichloro-2-butene is formed as one of the main byproducts, alongside methyl vinyl ketone. lookchem.com This occurs through the further addition of hydrochloric acid. ecoinvent.org
In the modern butadiene-based process, the initial step is the chlorination of butadiene, which produces a mixture of dichlorobutene (B78561) isomers, primarily 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene. nih.gov While these are the main intermediates, 1,3-dichloro-2-butene can be formed in waste streams and as part of the "high boilers" and still heels from the chloroprene refining process. nih.govsmolecule.com A significant portion of this byproduct is often purified and utilized as an intermediate itself, particularly for conversion to 2,3-dichloro-1,3-butadiene (B161454), which is used as a comonomer in specialized chloroprene polymerization. nih.gov
Table 2: Formation of 1,3-Dichloro-2-butene as a Byproduct
| Chloroprene Process | Stage of Formation | Key Details | Source |
|---|---|---|---|
| Acetylene-based | Hydrochlorination of vinylacetylene | Forms alongside methyl vinyl ketone as a main byproduct due to further HCl addition. | lookchem.comecoinvent.org |
| Butadiene-based | Refining and Distillation | Occurs in high-boiling point fractions and still heels from chloroprene purification. | nih.govsmolecule.com |
Laboratory and Process Optimization Techniques
Beyond large-scale industrial synthesis, specific laboratory methods have been developed for preparing 1,3-dichloro-2-butene, often for use in specialized applications like the Wichterle annulation reaction.
Preparation from Methyl 3-Chloro-2-Butenoate
Table 3: Laboratory Synthesis from Methyl 3-Chloro-2-Butenoate
| Step | Starting Material | Reagents | Product | Source |
|---|---|---|---|---|
| 1 | Methyl acetoacetate (B1235776) | Phosphorus pentachloride | Methyl 3-chloro-2-butenoate | tandfonline.com |
| 2 | Methyl 3-chloro-2-butenoate | Lithium aluminum hydride | 3-Chloro-2-buten-1-ol | tandfonline.com |
| 3 | 3-Chloro-2-buten-1-ol | Thionyl chloride, Pyridine | 1,3-Dichloro-2-butene | tandfonline.com |
Specific Synthetic Transformations of Related Halogenated Butenes
The synthesis of 1,3-dichloro-2-butene is intrinsically linked to the chemistry of other halogenated butenes. The chlorination of butadiene, a foundational step in modern chloroprene synthesis, yields a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene. nih.govgloballcadataaccess.org The latter, 1,4-dichloro-2-butene, can be isomerized to the former, which is the direct precursor to chloroprene. nih.gov However, processes have also been developed to convert 1,4-dichloro-2-butene into chloroprene and its derivatives, which can involve reaction pathways where 1,3-dichloro-2-butene might be formed or utilized. For example, heating 1,4-dichloro-2-butene in the presence of halide catalysts and aprotic solvents can produce chloroprene through a simultaneous dehydrohalogenation and isomerization reaction. google.com The manipulation of these isomerization and elimination reactions of various dichlorobutene isomers represents a key area for process optimization and the targeted synthesis of specific halogenated butenes, including 1,3-dichloro-2-butene. researchgate.net
Stereochemical Aspects and Conformational Analysis of 1,3 Dichloro 2 Butene
Characterization and Separation of Isomeric Mixtures
Commercial preparations of 1,3-dichloro-2-butene (B238901) are typically available as a mixture of the (Z)- (cis) and (E)- (trans) isomers. nih.govnih.gov The precise characterization and separation of these isomers are crucial for stereoselective synthesis and mechanistic studies. The most common analytical technique for determining the purity and isomeric ratio of a sample is gas chromatography (GC). For preparative separation, fractional distillation is often employed, although it can be a challenging process due to the close boiling points of the isomers. wikipedia.org
Gas Chromatography (GC): GC is effective for both qualitative and quantitative analysis of 1,3-dichloro-2-butene isomer mixtures. The separation relies on the differential partitioning of the isomers between a stationary phase and a mobile gas phase. Non-polar capillary columns, such as those with an SE-54 stationary phase, are recommended for monitoring reaction progress and assessing purity. The slightly different polarities and volatilities of the (Z) and (E) isomers allow for their resolution into distinct peaks, enabling the calculation of their relative abundance in a mixture.
Fractional Distillation: On a larger scale, isomeric mixtures of dichlorobutenes can be separated by fractional distillation. This technique exploits differences in boiling points. While effective, the separation can be tedious and require efficient distillation columns because the boiling points of the stereoisomers are often very similar. wikipedia.org For instance, the boiling point of the mixed isomers is reported as 125-129°C, while the pure (E)-isomer has a reported boiling point of 131°C. nih.govfishersci.at
The physical properties of the isomeric mixture are well-documented and provided in the table below.
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₄H₆Cl₂ | nih.govthermofisher.com |
| Molecular Weight | 124.99 g/mol | nih.govfishersci.at |
| Appearance | Clear, colorless to yellow liquid | fishersci.atthermofisher.com |
| Boiling Point (Mixture) | 125°C to 129°C | fishersci.at |
| Density | 1.161 g/cm³ @ 20°C | nih.gov |
| Refractive Index (Mixture) | 1.4710-1.4750 @ 20°C | thermofisher.com |
| Flash Point | 33°C (91°F) | fishersci.at |
Influence of Stereochemistry on Reaction Pathways and Selectivity
The specific arrangement of atoms in the (Z) and (E) isomers of 1,3-dichloro-2-butene significantly influences their chemical behavior, leading to different reaction products or selectivities. A reaction where different stereoisomers of a reactant yield stereochemically different products is termed stereospecific.
A notable example of stereoselectivity is the reaction of 1,3-dichloro-2-butene with lithium powder in the presence of a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB). researchgate.net When a 5:1 (Z):(E) mixture of 1,3-dichloro-2-butene is treated under these reductive conditions in the presence of various electrophilic carbonyl compounds, the corresponding 1,3-diols are formed. researchgate.net The stereochemical outcome of this reaction is highly dependent on the electrophile used, demonstrating the influence of the starting material's geometry on the reaction pathway. The (Z):(E) ratio of the resulting diol products varies significantly, indicating that the intermediate organolithium species retains some memory of its original configuration, and its subsequent reaction is kinetically controlled. researchgate.net
The table below summarizes the results from the reaction with different electrophiles, highlighting the resulting isomeric ratios of the products. researchgate.net
| Electrophile (Carbonyl Compound) | Product (Diol) Yield (%) | Product (Z):(E) Ratio |
|---|---|---|
| Propanal (EtCHO) | 62 | >98:2 |
| 2-Methylpropanal (PriCHO) | 65 | >98:2 |
| 2,2-Dimethylpropanal (ButCHO) | 60 | >98:2 |
| Cyclohexanecarboxaldehyde (c-C₆H₁₁CHO) | 67 | >98:2 |
| Acetone (Me₂CO) | 70 | 60:40 |
| 3-Pentanone (Et₂CO) | 65 | 50:50 |
| Cyclopentanone ((CH₂)₄CO) | 68 | 60:40 |
| Cyclohexanone ((CH₂)₅CO) | 71 | 55:45 |
Data sourced from a study starting with a 5:1 (Z):(E) mixture of 1,3-dichloro-2-butene. researchgate.net
This differential reactivity underscores the importance of stereochemistry in directing the course of a chemical transformation, allowing for the selective synthesis of a desired stereoisomer by choosing the appropriate reaction conditions and reagents.
Computational Approaches to Molecular Conformation and Energetics
Computational chemistry provides powerful tools for understanding the three-dimensional structure and energetic landscape of molecules like 1,3-dichloro-2-butene. researchgate.net Methods such as Density Functional Theory (DFT) and ab initio calculations are used to model the various conformations that arise from rotation around single bonds and to determine their relative stabilities. researchgate.net
For 1,3-dichloro-2-butene, rotation occurs around the C2-C3 single bond. The stability of the resulting conformers is governed by a balance of steric and electronic effects. A key factor in the (Z)-isomer is allylic strain (also known as A1,3 strain), which is the steric repulsion between a substituent on one end of a double bond (the C1-chloromethyl group) and an allylic substituent on the other end (the C3-chloro group). wikipedia.orgresearchgate.net This strain influences which rotational conformations are energetically favored.
A theoretical study using DFT with the B3LYP exchange-correlation functional and a 6-311+G(2d,p) basis set has provided specific insights into the conformational preferences of 1,3-dichloro-2-butene isomers. researchgate.net The calculations revealed that for the (Z)-isomer, the most stable conformer is characterized by a Cl-C3-C2=C torsion angle of ±114.8°. researchgate.net This non-planar arrangement minimizes the steric clash between the substituents. The study also calculated the relative stability of the geometric isomers, finding that the (Z)-isomer is more stable than the (E)-isomer by 4.85 kJ/mol. researchgate.net This energy difference highlights the significant impact of stereochemistry on the thermodynamic stability of the molecule.
| Isomer | Most Stable Conformation (Torsion Angle Cl-C3-C2=C) | Relative Energy (kJ/mol) | Source |
|---|---|---|---|
| (Z)-1,3-dichloro-2-butene | ±114.8° | 0 (Reference) | researchgate.net |
| (E)-1,3-dichloro-2-butene | Not specified (unique dominant conformer) | +4.85 | researchgate.net |
These computational findings are essential for rationalizing the observed reactivity and selectivity of the isomers. By predicting the lowest energy conformations and the rotational barriers between them, these models help explain why certain reaction pathways are favored and provide a basis for designing new stereoselective syntheses. nih.gov
Chemical Transformations and Reaction Mechanisms of 1,3 Dichloro 2 Butene
Nucleophilic Substitution Reactions
Reactions with Organometallic Reagents (e.g., Lithium Powder with Electrophiles) to Form Diols, Dienic Alcohols, and Dihydropyrans
The reaction of 1,3-dichloro-2-butene (B238901) with lithium powder and a catalytic amount of an electron carrier like 4,4′-di-tert-butylbiphenyl (DTBB) serves as a potent method for generating a 2-butene-1,3-dianion equivalent. This reactive intermediate can be trapped in situ with various electrophiles, particularly carbonyl compounds. For instance, when a mixture of (Z)- and (E)-1,3-dichloro-2-butene is treated with lithium powder in the presence of aldehydes or ketones in Tetrahydrofuran (B95107) (THF) at low temperatures (ranging from -78 to -50°C), subsequent hydrolysis yields the corresponding 1,5-diols. escholarship.org
The synthetic utility of these diols can be extended. Treatment of the newly formed diols with hydrochloric acid can lead to different products depending on the structure of the diol. This subsequent reaction can yield dienic alcohols or substituted dihydropyrans. escholarship.org This transformation highlights a versatile pathway from a simple dichlorinated butene to more complex cyclic ethers and polyfunctional alcohols.
Table 4.1.1: Products from the Reaction of Lithiated 1,3-Dichloro-2-butene with Electrophiles
| Electrophile (Carbonyl Compound) | Intermediate Product | Final Product (after acid treatment) |
| Aldehydes (e.g., PrCHO, BuCHO) | 1,5-Diols | Dienic Alcohols |
| Ketones (e.g., Me₂CO, Et₂CO) | 1,5-Diols | Substituted Dihydropyrans |
Data synthesized from research findings on the reactivity of 1,3-dichloro-2-butene with organometallic reagents. escholarship.org
Conversion to Specific Organic Alcohols (e.g., 3-Chloro-2-buten-1-ol)
1,3-Dichloro-2-butene can be selectively hydrolyzed to produce 3-chloro-2-buten-1-ol, a valuable synthetic intermediate. The reaction involves a nucleophilic substitution of the primary allylic chlorine. A common laboratory and industrial method involves heating 1,3-dichloro-2-butene under reflux with an aqueous solution of sodium carbonate. researchgate.netwikipedia.org One patented method aims to optimize this process by carrying out the hydrolysis with a 15-20 wt.% sodium carbonate solution at temperatures between 85-94°C, which reportedly increases the product yield to between 71.4% and 94.1% and simplifies the process by avoiding rectification steps. upenn.edu
The reaction proceeds as the carbonate ion generates hydroxide (B78521) ions in solution, which act as the nucleophile, displacing the more reactive chlorine atom at the C1 position.
Table 4.1.2: Optimized Conditions for Hydrolysis of 1,3-Dichloro-2-butene
| Parameter | Value/Range |
| Reagent | Sodium Carbonate (Na₂CO₃) |
| Concentration | 15-20 wt.% |
| Temperature | 85-94 °C |
| Molar Ratio (Na₂CO₃ : Dichlorobutene) | (0.55-0.85) : 1 |
| Reported Yield | 71.4 - 94.1% |
Data from a patented process for the synthesis of 3-chloro-2-buten-1-ol. upenn.edu
Formation of Allylic Amines
The chlorine atoms in 1,3-dichloro-2-butene are susceptible to displacement by amine nucleophiles, leading to the formation of allylic amines. This transformation is a standard method for introducing the 3-chloro-1-amino-2-butenyl structural unit into molecules. google.com Research has shown that 1,3-dichloro-2-butene can be reacted with secondary amines, such as morpholine (B109124) or N-methylbenzylamine, to yield the corresponding N-allylic substituted amines. escholarship.org This nucleophilic substitution reaction provides a direct route to functionalized amines that can be used in further synthetic elaborations. escholarship.org
Electrophilic and Radical Reactions
High-Temperature Chlorination Leading to Perchlorobutadiene
1,3-Dichloro-2-butene serves as a precursor for the synthesis of hexachlorobutadiene (perchlorobutadiene), a compound valued for its chemical inertness and solvent properties. The transformation is achieved through high-temperature, non-catalytic chlorination. upenn.edu The process involves passing a mixture of 1,3-dichloro-2-butene and a large excess of chlorine gas through a reactor heated to approximately 475°C. upenn.edu Under these conditions, a series of radical substitution and dehydrochlorination reactions occur, replacing all hydrogen atoms with chlorine atoms to yield perchlorobutadiene. Yields of the pure product are reported to be around 75%. upenn.edu
Gas-Phase Reactions with Chlorine Atoms: Addition, Elimination, and Abstraction Mechanisms
Addition Mechanism : A chlorine atom can add to the carbon-carbon double bond of 1,3-dichloro-2-butene. This electrophilic addition creates a chlorinated butyl radical intermediate. This is a typical reaction pathway for chlorine atoms with alkenes. researchgate.net
Abstraction Mechanism : A chlorine atom can abstract a hydrogen atom from the methyl group of 1,3-dichloro-2-butene. This H-abstraction forms hydrogen chloride (HCl) and a resonance-stabilized allylic radical. This pathway is a key step in the substitution of hydrogen for chlorine. researchgate.netupenn.edu
Elimination Mechanism : As the reaction proceeds at high temperatures, the polychlorinated intermediates formed via sequential addition and abstraction steps undergo elimination of HCl (dehydrochlorination). This repeated elimination process is crucial for forming the conjugated diene system and ultimately achieving the fully chlorinated structure of perchlorobutadiene.
These mechanisms occur concurrently and repeatedly, leading to a complex mixture of intermediates that eventually converges on the thermodynamically stable final product, hexachlorobutadiene.
Organometallic Reactivity: Interactions with Grignard Reagents
The reaction of 1,3-dichloro-2-butene with Grignard reagents has been a subject of study, revealing pathways to various substituted butenes. cas.czcas.cz Early investigations by Hudlický demonstrated that the interaction is not straightforward, often yielding a mixture of products depending on the specific Grignard reagent and reaction conditions. cas.cz The reaction can proceed via nucleophilic substitution, where the Grignard reagent displaces one or both chlorine atoms.
For instance, the reaction with certain Grignard reagents can lead to the formation of mono- or di-alkylated butenes. The presence of two chlorine atoms in allylic and vinylic positions offers multiple sites for reaction. The general reactivity of organometallic reagents like Grignard reagents involves the formation of a carbon-carbon bond by attacking an electrophilic carbon center. beyondbenign.orglibretexts.org In the case of 1,3-dichloro-2-butene, both the carbon bearing the allylic chlorine (C1) and the carbon bearing the vinylic chlorine (C3) are potential electrophilic sites. The reaction may also be influenced by the presence of catalysts, such as nickel complexes, which are known to facilitate cross-coupling reactions between Grignard reagents and organohalides. juniperpublishers.com
Research has also explored the use of Grignard reagents in the synthesis of specific butadiene derivatives from dichlorobutenes, highlighting the complexity and synthetic potential of these reactions. google.com
Dehydrochlorination Processes and their Kinetics
Dehydrochlorination, the removal of hydrogen chloride (HCl), is a significant reaction pathway for chlorinated hydrocarbons. While specific kinetic studies on the dehydrochlorination of trichloro-butenes directly derived from 1,3-dichloro-2-butene are not extensively detailed in the provided literature, the principles can be understood from related compounds. The dehydrochlorination of chlorinated butenes is a key industrial process, for example, in the production of chloroprene (B89495) and 2,3-dichloro-1,3-butadiene (B161454). chemeurope.com
The process typically involves treating the chlorinated butene with a base. For example, 1,2,3-trichlorobutane (B98501) can be dehydrochlorinated using solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) at elevated temperatures (80–120°C) to produce a mixture of dichlorobutenes, including 1,2-dichloro-2-butene. Similarly, 2,3-dichloro-1,3-butadiene is synthesized through the dehydrochlorination of tetrachlorobutane. google.com
The kinetics of such reactions are crucial for process optimization. Studies on the dehydrochlorination of 1,2-dichloroethane (B1671644) (DCE) show that the reaction can be catalyzed, for instance by N-doped carbon catalysts, and that the surface reaction rate can be the limiting step. mdpi.com The mechanism often involves a carbanion intermediate, and the reaction can be autocatalytic. mdpi.comosti.gov The activation energy for the dehydrochlorination of DCE over one such catalyst was determined to be 254.09 kJ mol⁻¹. mdpi.com These findings on related molecules suggest that the dehydrochlorination of trichloro-butenes would likely follow complex kinetics influenced by the catalyst, base strength, and reaction temperature.
Table 1: Examples of Dehydrochlorination Reactions of Chlorinated Butanes/Butenes
| Starting Material | Reagent/Conditions | Major Product(s) | Reference |
|---|---|---|---|
| 1,2,3-Trichlorobutane | Solid KOH or NaOH, 80-120°C | 2,3-Dichloro-1-butene, 1,2-Dichloro-2-butene | |
| 3,4-Dichloro-1-butene (B1205564) | Base | 2-Chloro-1,3-butadiene (Chloroprene) | chemeurope.com |
Intramolecular Rearrangements and Cyclization Reactions
1,3-Dichloro-2-butene and its isomers are known to undergo intramolecular rearrangements, particularly allylic rearrangements, where the double bond shifts position. lscollege.ac.in An allylic rearrangement involves the migration of a double bond and the interchange of single and double bonds, often catalyzed by heat or catalysts. google.comchempedia.info In nucleophilic substitutions on allylic systems, this can lead to the formation of rearranged products, a process termed S_N1' or S_N2' substitution. lscollege.ac.in
However, research has shown that the electron-donating methyl group in 1,3-dichloro-2-butene can hinder the allylic rearrangement of its derivatives under certain conditions. researchgate.net For instance, in chalcogenation reactions, the expected rearrangement of the initial substitution product is hampered. researchgate.net In contrast, isomers like 1,4-dichloro-2-butene can be isomerized using catalysts like zirconium fluoride. google.com
Cyclization reactions using dichlorobutene (B78561) precursors are also a valuable synthetic tool. For example, (Z)-1,4-dichloro-2-butene is a key starting material in a three-step synthesis of 3-Pyrroline, which involves a monoamination followed by a ring-closing reaction. organic-chemistry.org Furthermore, 1,3-dichloro-2-butene has been implicated in synthetic strategies involving intramolecular conjugate addition to construct complex molecules like adrenosterone. acs.org
Table 2: Examples of Rearrangement and Cyclization Reactions
| Reactant | Reaction Type | Key Finding/Product | Reference |
|---|---|---|---|
| 1,3-Dichlorobut-2-ene derivatives | Allylic Rearrangement | Methyl group hampers rearrangement in chalcogenation. | researchgate.net |
| 1,4-Dichlorobutene-2 | Allylic Rearrangement | Isomerization catalyzed by zirconium fluoride. | google.com |
Role as a Precursor for Specific Synthetic Equivalents
A significant application of 1,3-dichloro-2-butene in organic synthesis is its use as a precursor for highly reactive intermediates, namely the 2-butene-1,3-dianion and its corresponding 1,3-dipolar synthon. rsc.orgresearchgate.net This transformation opens up pathways for the synthesis of a variety of complex organic molecules.
The 2-butene-1,3-dianion is generated by reacting 1,3-dichloro-2-butene (typically as a Z/E mixture) with lithium powder and a catalytic amount of an electron carrier like 4,4'-di-tert-butylbiphenyl (B167987) (DTBB). rsc.orgresearchgate.net This highly nucleophilic dianion can then be trapped in situ with various electrophiles, such as aldehydes and ketones. This one-pot reaction provides access to a range of diols, which are themselves versatile synthetic intermediates. researchgate.net The stereochemical outcome (Z:E ratio) of the resulting diol products is dependent on the electrophile used. researchgate.net
Table 3: Synthesis of Diols from 1,3-Dichloro-2-butene via Dianion Intermediate
| Electrophile | Product Type | Reference |
|---|---|---|
| Aldehydes (e.g., EtCHO, PrCHO) | Dienoic alcohols | researchgate.net |
| Ketones (e.g., Me₂CO, Et₂CO) | Substituted dihydropyrans (after acid treatment) | researchgate.net |
The concept of the 1,3-dipolar synthon derived from 1,3-dichloro-2-butene is utilized in cycloaddition reactions. rsc.org 1,3-dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings. wikipedia.orgnih.gov By generating a reactive intermediate that behaves as a 1,3-dipole, 1,3-dichloro-2-butene serves as a building block for complex heterocyclic structures, which are prevalent in natural products and pharmaceuticals. yok.gov.tr The reaction of the dianion precursor with electrophiles can lead to products that, upon further transformation (e.g., acid-catalyzed cyclization of diols), yield heterocyclic systems like dihydropyrans. researchgate.net
Advanced Applications in Organic Synthesis and Materials Precursors
Synthesis of 2,3-Dichloro-1,3-butadiene (B161454) for Polychloroprene Production
A significant industrial application of 2-butene, 1,3-dichloro- is its role as a precursor to 2,3-dichloro-1,3-butadiene. iarc.frnih.gov This conversion is a crucial step in the production of specialized grades of polychloroprene, a synthetic rubber known commercially as Neoprene. polympart.ir
The synthesis involves the dehydrochlorination of 2-butene, 1,3-dichloro-. This elimination reaction removes a hydrogen atom and a chlorine atom to form a new double bond, resulting in the conjugated diene, 2,3-dichloro-1,3-butadiene. google.comgoogle.com The resulting 2,3-dichloro-1,3-butadiene is a highly reactive monomer. google.com
While chloroprene (B89495) (2-chloro-1,3-butadiene) is the primary monomer for most polychloroprene production, 2,3-dichloro-1,3-butadiene is introduced as a comonomer in specific formulations. iarc.fr The incorporation of this dichlorinated monomer into the polymer chain serves a distinct purpose: it disrupts the regular structure of the polymer. This irregularity hinders the ability of the polymer chains to align and crystallize. polympart.ir
Research Findings on Polychloroprene Modification:
Improved Low-Temperature Flexibility: The primary benefit of using 2,3-dichloro-1,3-butadiene is the enhancement of the rubber's properties at low temperatures. By reducing the rate and extent of crystallization, it helps the material remain flexible and resilient in cold environments.
Enhanced Dynamic Stress Resistance: Copolymers containing 2,3-dichloro-1,3-butadiene often exhibit improved performance under dynamic stress conditions.
Controlled Polymer Properties: The addition of this comonomer allows manufacturers to tailor the physical properties of polychloroprene to meet the demands of specific applications, such as in adhesives, hoses, and belts where resistance to stiffening is critical. iarc.frgoogle.com
The production of chloroprene and its comonomers is often an integrated process starting from butadiene. The chlorination of butadiene yields a mixture of dichlorobutene (B78561) isomers, including 1,4-dichloro-2-butene and 3,4-dichloro-1-butene (B1205564). iarc.frbionity.com A portion of the dichlorobutene stream, specifically the high-boiling fractions which can include 1,3-dichloro-2-butene (B238901), is purified and converted to 2,3-dichloro-1,3-butadiene for this specialized use in copolymerization. nih.gov
Intermediate in the Preparation of Specific Steroid Precursors (e.g., 19-Nortestosterone Derivatives)
Beyond its use in polymer science, 1,3-dichloro-2-butene is a documented intermediate in the multi-step synthesis of certain steroid precursors. nih.govnih.gov Specifically, it has been identified as a starting material for creating derivatives of 19-nortestosterone. nih.gov Steroids are a class of organic compounds characterized by a specific four-ring core structure, and their synthesis often involves the intricate construction of these rings. scielo.bruomustansiriyah.edu.iq
The synthesis of complex molecules like steroids relies on the assembly of a carbon skeleton through a series of precise chemical reactions. The role of 1,3-dichloro-2-butene in this context is to provide a specific four-carbon building block that can be incorporated into the developing steroid framework. While detailed, proprietary synthetic pathways are not always publicly available, the utility of halogenated butenes in building complex organic molecules is a well-established principle in synthetic organic chemistry.
The general process of steroidogenesis starts from cholesterol and involves numerous enzymatic steps catalyzed by cytochrome P450s and other enzymes to produce various steroid hormones. wikipathways.orgnih.gov Laboratory and industrial synthesis, however, often relies on building the steroid skeleton from smaller, non-biological precursors, which is where compounds like 1,3-dichloro-2-butene find their application. nih.gov
Utilization as a Key Precursor for Wichterle Annulation Reagents
In the field of synthetic organic chemistry, 1,3-dichloro-2-butene is famously known as the Wichterle reagent. wikipedia.orgucla.edu It is employed in the Wichterle reaction, a variation of the Robinson annulation, which is a powerful and widely used method for forming six-membered rings in the synthesis of terpenes, alkaloids, and steroids. wikipedia.org
The classic Robinson annulation involves a Michael addition followed by an intramolecular aldol (B89426) condensation, typically using methyl vinyl ketone. wikipedia.org The Wichterle reaction modifies this approach by using 1,3-dichloro-cis-2-butene as the Michael acceptor instead of methyl vinyl ketone. wikipedia.org
Key Features of the Wichterle Reaction:
Alkylation: The reaction begins with the alkylation of an enolate (derived from a ketone) with 1,3-dichloro-2-butene. ucla.edu
Hydrolysis and Ring Closure: The resulting intermediate is then treated with strong acid. This step hydrolyzes the vinyl chloride moiety to a ketone and facilitates the cyclization (annulation) to form an α,β-unsaturated ketone within a new six-membered ring.
Avoidance of Polymerization: A key advantage of using 1,3-dichloro-2-butene is that it avoids the undesirable polymerization that can occur with methyl vinyl ketone under certain reaction conditions. wikipedia.org
The development of the Wichterle annulation reagent provided a valuable tool for organic chemists, expanding the scope of ring-forming strategies for the synthesis of complex cyclic systems. tandfonline.comtandfonline.comacs.org
Role in the Synthetic Routes to Adiponitrile (B1665535) and 1,4-Butanediol via Related Dichlorobutenes
While 1,3-dichloro-2-butene itself is a key intermediate for the applications mentioned above, the broader industrial process of butadiene chlorination also yields its isomers, which are critical precursors for other large-scale chemical manufacturing. iarc.frbionity.com Specifically, 1,4-dichloro-2-butene , produced alongside other dichlorobutenes, is the primary starting material for the synthesis of adiponitrile and 1,4-butanediol. juniperpublishers.comjuniperpublishers.comnih.gov
Synthesis of Adiponitrile: An early industrial method for producing adiponitrile involved the reaction of 1,4-dichloro-2-butene with sodium cyanide. wikipedia.org This reaction substitutes both chlorine atoms with cyano (-CN) groups to yield 1,4-dicyano-2-butene (B72079). juniperpublishers.com Subsequent hydrogenation of the carbon-carbon double bond in 1,4-dicyano-2-butene produces adiponitrile (1,4-dicyanobutane). wikipedia.org Adiponitrile is a crucial chemical intermediate, with its primary use being the production of hexamethylenediamine, a monomer for the manufacture of Nylon 6,6. wikipedia.orgchemdad.comchemicalbook.com
Synthesis of 1,4-Butanediol: The same 1,4-dichloro-2-butene intermediate can be used to produce 1,4-butanediol. juniperpublishers.comchemicalbook.com This process involves the hydrolysis of 1,4-dichloro-2-butene to form 2-butene-1,4-diol. juniperpublishers.com This butenediol is then hydrogenated to saturate the double bond, yielding 1,4-butanediol. juniperpublishers.com 1,4-Butanediol is a valuable industrial solvent and is used in the production of other important chemicals, including tetrahydrofuran (B95107) (THF) and various polyesters and polyurethanes. juniperpublishers.comnih.gov
The table below summarizes the roles of the different dichlorobutene isomers in these synthetic pathways.
Interactive Data Tables
Table 1: Applications of Dichlorobutene Isomers This table outlines the primary synthetic applications of 1,3-dichloro-2-butene and its related isomer, 1,4-dichloro-2-butene.
| Compound | Key Application | End Product(s) | Reference(s) |
| 2-Butene, 1,3-dichloro- | Comonomer Precursor | Specialized Polychloroprene | nih.gov, |
| Steroid Synthesis | 19-Nortestosterone Derivatives | nih.gov, nih.gov | |
| Wichterle Annulation | Fused Ring Systems (e.g., for Steroids) | wikipedia.org, ucla.edu | |
| 2-Butene, 1,4-dichloro- | Intermediate | Adiponitrile (for Nylon 6,6) | juniperpublishers.com, wikipedia.org |
| Intermediate | 1,4-Butanediol, Tetrahydrofuran | juniperpublishers.com, chemicalbook.com, nih.gov |
Environmental Behavior and Biogeochemical Cycling
Atmospheric Degradation Pathways
In the atmosphere, 2-Butene, 1,3-dichloro- is expected to exist predominantly as a vapor. echemi.com Its degradation is primarily driven by reactions with photochemically-produced hydroxyl radicals and ozone. echemi.com
Reaction with Photochemically-Produced Hydroxyl Radicals: Kinetic Studies and Half-Lives
The primary atmospheric degradation pathway for vapor-phase 2-Butene, 1,3-dichloro- is its reaction with hydroxyl radicals (•OH). echemi.com The rate constant for this reaction has been estimated using structure-activity relationship (SAR) models.
Based on these estimations, the atmospheric half-life of 2-Butene, 1,3-dichloro- due to reaction with hydroxyl radicals is approximately 27 hours. echemi.comnih.gov This calculation assumes a typical atmospheric concentration of hydroxyl radicals.
| Parameter | Estimated Value | Source |
|---|---|---|
| Rate Constant (25 °C) | 1.4 x 10-11 cm3/molecule-sec | echemi.com |
| Atmospheric Half-Life | ~27 hours | echemi.comnih.gov |
Ozonolysis in the Atmosphere: Reaction Kinetics and Products
Ozonolysis is another significant degradation pathway for 2-Butene, 1,3-dichloro- in the atmosphere. echemi.com The reaction involves the cleavage of the carbon-carbon double bond by ozone.
The estimated rate constant for the vapor-phase reaction with ozone is 1.4 x 10⁻¹⁸ cm³/molecule-sec at 25 °C. echemi.com This corresponds to an atmospheric half-life of about 8 days, assuming a typical atmospheric ozone concentration. echemi.comnih.gov Studies on the ozonolysis of similar chlorinated alkenes, such as trans-2,3-dichloro-2-butene, in methanol (B129727) have been shown to yield ester fragments like methyl acetate. researchgate.netresearchgate.net
| Parameter | Estimated Value | Source |
|---|---|---|
| Rate Constant (25 °C) | 1.4 x 10-18 cm3/molecule-sec | echemi.com |
| Atmospheric Half-Life | ~8 days | echemi.comnih.gov |
Aquatic and Soil Transformation Processes
In terrestrial and aquatic environments, the fate of 2-Butene, 1,3-dichloro- is influenced by hydrolysis, mobility, and sorption.
Hydrolysis in Aqueous and Moist Soil Environments: Half-Life Determination
Hydrolysis is expected to be a relevant degradation process for 2-Butene, 1,3-dichloro- in water and moist soil. echemi.comnih.gov While specific experimental data for 1,3-dichloro-2-butene (B238901) is limited, the hydrolysis half-life of a structurally similar compound, 1,4-dichloro-2-butene, has been measured to be 3.2 days under neutral conditions. echemi.comechemi.comnih.govnih.gov This suggests that 1,3-dichloro-2-butene may also undergo hydrolysis in the environment. nih.gov
Mobility and Sorption Characteristics in Soil Matrices
The mobility of 2-Butene, 1,3-dichloro- in soil is considered to be high. nih.gov This is based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 125. echemi.comnih.gov According to the McCall classification system, a Koc value between 50 and 150 indicates high mobility. chemsafetypro.com This suggests that 2-Butene, 1,3-dichloro- has a low potential for adsorption to soil particles and may leach into groundwater. echemi.comchemsafetypro.com Volatilization from moist soil surfaces is also expected to be a significant fate process. nih.gov
| Parameter | Estimated Value | Mobility Class | Source |
|---|---|---|---|
| Koc | 125 | High | echemi.comnih.govchemsafetypro.com |
Biodegradation Potential and Mechanisms in Environmental Systems
Information on the biodegradation of 1,3-dichloro-2-butene is limited. However, studies on similar compounds, such as 1,4-dichloro-2-butene, suggest that biodegradation may not be a primary degradation pathway in water, as volatilization and hydrolysis are expected to occur more rapidly. echemi.com Research on 2,3-dichloropropene indicated that its total degradation in soil was extremely slow, with a half-life four times longer than other tested dichloropropenes. nih.gov The hydrolysis of 1,3-dichloropropene, a related compound, is known to be a key degradation mechanism in both water and soil, proceeding through both biotic and abiotic pathways. usda.gov
Analytical Characterization and Detection Methodologies
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating 2-butene, 1,3-dichloro- from reaction mixtures and quantifying its presence.
Gas chromatography (GC) is a primary technique for evaluating the purity of 2-butene, 1,3-dichloro- and for determining the relative proportions of its cis- (Z) and trans- (E) isomers. tcichemicals.comtcichemicals.com Commercial preparations of this compound are often sold as a mixture of these isomers, with purity levels typically exceeding 95.0% as determined by GC analysis. tcichemicals.comtcichemicals.com The technique's ability to separate compounds based on their volatility and interaction with a stationary phase allows for the effective resolution of the isomers and any potential impurities. google.comgoogleapis.com In synthetic procedures, GC is used to monitor the progress of reactions involving 1,3-dichloro-2-butene (B238901) and to confirm the conversion of starting materials. For instance, in the synthesis of 3-chloro-2-buten-1-ol, GC analysis confirmed a high conversion rate of the 1,3-dichloro-2-butene starting material.
For unambiguous identification, especially at low concentrations, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. This powerful hybrid technique couples the separation capabilities of GC with the definitive identification power of mass spectrometry. researchgate.net As the separated components, such as the isomers of 1,3-dichloro-2-butene, elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum corresponding to the molecular weight and fragmentation pattern of the analyte. gatech.edugoogle.com This fragmentation pattern serves as a chemical "fingerprint," allowing for confident identification by comparing it to spectral libraries like those from the NIST Mass Spectrometry Data Center. nih.gov GC-MS has been effectively used to detect 1,3-dichloro-2-butene in the volatile emissions from various materials, such as plastics, demonstrating its utility in trace analysis. srainstruments.com The technique is also employed in the analysis of bio-oils, where 1,3-dichloro-2-butene has been identified as a component. researchgate.net
Gas Chromatography (GC) for Purity Assessment and Isomer Ratio Determination
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure and bonding within the 2-butene, 1,3-dichloro- molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical analysis of 2-butene, 1,3-dichloro-. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for the differentiation between the (E) and (Z) isomers. researchgate.netresearchgate.net
Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to predict the ¹H and ¹³C chemical shifts for the isomers of 1,3-dichloro-2-butene, which can then be compared with experimental data for confirmation. researchgate.net For example, in a study involving the hydroamination of dienes, the structure of a related compound, 1-(3-chlorobut-2-en-1-yl)-2-(diphenylmethylene)hydrazine, was confirmed using ¹H and ¹³C NMR. rsc.org The ¹H NMR spectrum showed a singlet for the methyl protons at δ 2.03 ppm, and the ¹³C NMR spectrum displayed characteristic peaks, including one at δ 21.3 ppm for the methyl carbon. rsc.org Such data is crucial for confirming the connectivity and stereochemistry of molecules derived from 1,3-dichloro-2-butene.
Table 1: Representative NMR Data for a 1,3-dichloro-2-butene Derivative
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 2.03 | singlet | CH₃ |
| ¹H | 5.95 | singlet | =CH |
| ¹³C | 21.3 | - | CH₃ |
| ¹³C | 112.2 | - | =CH |
| ¹³C | 138.4 | - | =C-Cl |
Data derived from 1-(3-chlorobut-2-en-1-yl)-2-(diphenylmethylene)hydrazine. rsc.org
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule and for studying its conformational isomers. The IR spectrum of 2-butene, 1,3-dichloro- would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds, such as the carbon-carbon double bond (C=C) and the carbon-chlorine (C-Cl) bonds. core.ac.ukarchive.org While specific IR data for 1,3-dichloro-2-butene is not extensively detailed in the provided context, the technique is mentioned in broader studies. For instance, IR spectroscopy has been used to study the dehydrochlorination of 1,2-dichloroethane (B1671644), a process in which 1,3-dichloro-2-butene can be formed as an intermediate dimer. researchgate.net The analysis of the IR spectra helps in identifying the various adsorbed species and reaction products on catalyst surfaces. researchgate.net
Theoretical and Computational Chemistry of 1,3 Dichloro 2 Butene
In Silico Prediction and Interpretation of Spectroscopic Parameters (NMR, IR)
Computational chemistry provides powerful tools for the in silico prediction of spectroscopic data, which is invaluable for the structural elucidation of molecules like 1,3-dichloro-2-butene (B238901). Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be compared with experimental data to confirm molecular structures and assign spectral features.
DFT calculations, specifically using the B3LYP exchange-correlation functional with the 6-311+G(2d,p) basis set, have proven reliable for predicting the ¹H and ¹³C NMR chemical shifts of chloro-alkenes, including 1,3-dichloro-2-butene. researchgate.net While there can be systematic overestimations, linear regression analysis between theoretical and experimental values allows for highly accurate predictions, with mean absolute errors as low as 0.05 ppm for ¹H and 3.8 ppm for ¹³C chemical shifts. researchgate.net These computational methods assist in assigning specific peaks in the experimental spectra to individual atoms within the molecule. researchgate.net
Experimental ¹³C NMR data for 1,3-dichloro-2-butene in CDCl₃ shows distinct peaks for the four carbon atoms. chemicalbook.com Computational predictions can help assign these signals to the correct carbon environments within the (E) and (Z) isomers.
Table 1: Experimental and Predicted ¹³C NMR Chemical Shifts for 1,3-Dichloro-2-butene
This table integrates experimental data with the concept of in silico prediction discussed in the text. The predicted values are illustrative of the application of computational methods.
| Carbon Atom | Experimental Shift (ppm) in CDCl₃ chemicalbook.com | Predicted Shift (ppm) (Illustrative) | Assignment chemicalbook.com |
| C1 | 39.80 | 40.1 | CH₂Cl |
| C2 | 123.48 | 124.0 | =CH- |
| C3 | 136.47 | 137.2 | =C(Cl) |
| C4 | 20.94 | 21.5 | CH₃ |
Similarly, the vibrational frequencies in the IR spectrum can be calculated computationally. nist.gov These calculations help to identify the characteristic stretching and bending modes associated with the C-Cl, C=C, and C-H bonds in the molecule, aiding in the interpretation of experimental IR data provided by resources like the NIST Chemistry WebBook. nist.gov
Advanced Conformational Landscape Exploration and Energy Minimum Identification
The study of the conformational landscape of 1,3-dichloro-2-butene is essential for understanding its properties and reactivity. Computational methods are used to explore the potential energy surface of the molecule, identifying stable conformers (energy minima) and the transition states that connect them.
For 1,3-dichloro-2-butene, a key aspect is the relative stability of its (E) and (Z) isomers. Theoretical calculations have shown that the Z-isomer is energetically more stable than the E-isomer. researchgate.net A study employing DFT calculations found the Z-isomer to be lower in energy by 4.85 kJ/mol. researchgate.net In both the (E) and (Z) isomers, there is a single, dominant conformation that represents the global energy minimum for that isomer. researchgate.net
Table 2: Calculated Relative Energy of 1,3-Dichloro-2-butene Isomers
Based on data from a combined theoretical-experimental investigation. researchgate.net
| Isomer | Relative Energy (kJ/mol) | Stability |
| (Z)-1,3-dichloro-2-butene | 0.00 | More Stable |
| (E)-1,3-dichloro-2-butene | +4.85 | Less Stable |
Computational Modeling of Reaction Kinetics and Mechanistic Pathways
Computational chemistry is a vital tool for modeling the kinetics and elucidating the mechanisms of reactions involving 1,3-dichloro-2-butene. By mapping out the entire reaction coordinate, from reactants to products through transition states, researchers can gain a detailed understanding of how a reaction proceeds.
For complex reactions, such as the chlorination of 1,3-dichloro-2-butene which involves simultaneous addition and substitution pathways, computational fluid dynamics (CFD) can be integrated with kinetic models to understand how macroscopic factors like mixing and heat dissipation influence reaction selectivity. researchgate.net
More fundamentally, quantum chemical methods are used to calculate the activation barriers (enthalpy of activation, ΔH‡) and entropies of activation (ΔS‡) for proposed reaction steps. oup.com For example, semi-empirical methods like MOPAC or higher-level DFT calculations can be used to model the transition state of a nucleophilic substitution reaction. oup.com These calculated parameters can then be used in conjunction with transition state theory to predict reaction rate coefficients. oup.comacs.org This approach is particularly useful for understanding the reactivity of organochlorine electrophiles like 1,3-dichloro-2-butene with biological nucleophiles, which is a key aspect of their mechanism of action. oup.com Discrepancies between reported experimental reaction kinetics can often be resolved by using DFT simulations to model reaction pathways and compare theoretical activation energies with the experimental data.
Future Perspectives and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Routes
The traditional synthesis of 1,3-dichloro-2-butene (B238901) involves the reaction of 2-chloro-1,3-butadiene with hydrochloric acid using a copper chloride catalyst. nih.govnih.gov Another established method is the alkaline dehydrochlorination of 1,2,3-trichlorobutane (B98501). However, the chemical industry's increasing emphasis on green chemistry and process optimization is driving research into more sustainable and efficient manufacturing routes.
Historically, related dichlorobutenes were produced via the chlorination of 1,3-butadiene, a process hampered by issues of corrosion and significant waste generation. rsc.org This has spurred a search for alternatives with better atom economy. rsc.org Future research is focused on overcoming these limitations. One emerging approach involves refining the existing hydrochlorination process. A patented method describes the continuous hydrochlorination of 2-chloro-1,3-butadiene in a specialized vertical packed column. This method simplifies the process, reduces reaction times to under 7 minutes, and eliminates the need for pressurized conditions and the drying of hydrogen chloride gas. google.com
Key Features of a Novel Synthetic Approach
| Feature | Description | Benefit |
|---|---|---|
| Reactor Type | Vertical packed column | Simplification of process |
| Mode | Continuous film-bubbling | Reduced reaction time |
| Catalyst | HCl solution with 19-23% copper chloride | Efficiency |
| Pressure | Atmospheric | Enhanced safety and lower cost |
The development of novel catalytic systems that offer higher selectivity and yield under milder conditions represents a significant research frontier. Exploring biocatalysis and phase-transfer catalysis could also lead to more environmentally benign synthetic pathways for 1,3-dichloro-2-butene and its derivatives.
Development of Advanced Materials Incorporating 1,3-Dichloro-2-butene Derivatives
1,3-Dichloro-2-butene is a valuable precursor for a range of materials, from specialized polymers to complex organic molecules. nih.gov A primary application is its conversion to 2,3-dichloro-1,3-butadiene (B161454), which is used as a comonomer in the production of polychloroprene, a synthetic rubber known for its stability against sunlight and oil. nih.govjuniperpublishers.com
The reactivity of the chlorine atoms and the double bond makes 1,3-dichloro-2-butene a versatile building block. Research has shown its utility in synthesizing substituted dihydropyrans and dienic alcohols through lithiation followed by reaction with various electrophiles. researchgate.net This highlights its potential for creating complex heterocyclic structures, which are common motifs in pharmaceuticals. The compound is also used as an intermediate in the synthesis of 19-nortestosterone steroids. nih.govnih.gov
Future research is likely to focus on leveraging 1,3-dichloro-2-butene derivatives for the creation of advanced materials with tailored properties. By introducing specific functional groups onto the butene backbone, it may be possible to synthesize new polymers with enhanced thermal stability, chemical resistance, or unique optical properties. For instance, the synthesis of functionalized 1,3-butadienes for next-generation synthetic rubbers often involves dichlorinated precursors, suggesting a pathway for developing novel elastomers. mdpi.com
Applications of Dichlorobutene (B78561) Intermediates
| Precursor | Resulting Product(s) | Application Area |
|---|---|---|
| 1,3-Dichloro-2-butene | 2,3-Dichloro-1,3-butadiene | Comonomer for Polychloroprene Rubber nih.gov |
| 1,3-Dichloro-2-butene | Substituted Dihydropyrans | Organic Synthesis researchgate.net |
| 1,3-Dichloro-2-butene | 19-Nortestosterone Steroids | Pharmaceuticals nih.gov |
In-depth Mechanistic Investigations of Complex Transformations
A deeper understanding of the reaction mechanisms involving 1,3-dichloro-2-butene is crucial for controlling reaction outcomes and improving synthesis efficiency. The transformation of 1,3-dichloro-2-butene into a 2-butene-1,3-dianion synthon via lithiation is a key example. researchgate.net Mechanistic studies suggest this proceeds through a carbanionic cyclization pathway, where the stereochemistry of the final product is dependent on the electrophile used. researchgate.net
Future research will likely employ advanced analytical techniques to further elucidate these and other transformations. Methodologies such as in-situ spectroscopic monitoring (e.g., FTIR), kinetic isotope effects, and isotopic labeling can provide detailed insights into reaction intermediates and transition states. For example, investigating the precise mechanism of its polymerization or its reactions in atmospheric conditions could open up new applications and provide critical environmental data. researchgate.net Understanding these complex pathways at a fundamental level is essential for the rational design of new synthetic strategies and catalysts.
Integration of Computational and Experimental Methodologies for Predictive Chemistry
The synergy between computational modeling and experimental work is a powerful paradigm in modern chemistry, and it holds significant promise for research on 1,3-dichloro-2-butene. Theoretical calculations, such as those using Density Functional Theory (DFT), are increasingly used to predict molecular properties, reaction energetics, and spectroscopic data. researchgate.net
For instance, computational studies have been successfully used to determine the relative thermodynamic stabilities of the (E) and (Z) isomers of 1,3-dichloro-2-butene and to predict their ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.net Such predictive power can accelerate the identification of compounds and reduce reliance on time-consuming experimental analysis.
Combined experimental and computational approaches have proven effective in studying the atmospheric chemistry of similar chlorinated alkenes, providing data on reaction rates with atmospheric oxidants like OH radicals. researchgate.netresearchgate.net This integrated approach can be used to model the entire lifecycle of a chemical process, from fundamental reaction kinetics to reactor design and process optimization, as has been done for related industrial processes like the cracking of 1,2-dichloroethane (B1671644). ntnu.no The future of research on 1,3-dichloro-2-butene will undoubtedly involve a closer marriage of these methodologies to predict its reactivity, design novel derivatives, and optimize its use in various applications.
Examples of Integrated Computational-Experimental Studies
| Subject of Study | Computational Method | Experimental Technique | Finding/Goal |
|---|---|---|---|
| Isomer Stability & NMR Shifts researchgate.net | DFT (B3LYP) | NMR Spectroscopy | Accurate prediction of chemical shifts and relative isomer energies. |
| Atmospheric Reactions researchgate.net | Transition State Theory | Gas Chromatography (GC-FID) | Determination of reaction rate constants and atmospheric lifetime. |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for detecting and quantifying 1,3-dichloro-2-butene in environmental samples?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting halogenated alkenes like 1,3-dichloro-2-butene. Solid-phase microextraction (SPME) can enhance sensitivity in aqueous matrices by derivatizing the compound prior to analysis . For isomer-specific identification, retention indices on columns like DB-1 or DB-XLB are critical to distinguish (E)- and (Z)-isomers due to their distinct physicochemical properties .
- Data Validation : Calibration curves using certified reference standards and internal standards (e.g., deuterated analogs) are essential to minimize matrix effects .
Q. What are the acute toxicity parameters for 1,3-dichloro-2-butene in mammalian models?
- Experimental Design : Inhalation studies in rodents (e.g., rats) are standard for assessing LC₅₀ values. For (E)-1,3-dichloro-2-butene, a 4-hour exposure at 546 ppm resulted in lethal respiratory and gastrointestinal effects .
- Endpoint Measurement : Monitor lacrimation, respiratory distress, and histopathological changes in salivary glands to confirm systemic toxicity .
Advanced Research Questions
Q. How do isomer-specific configurations ((E) vs. (Z)) influence the environmental persistence and toxicity of 1,3-dichloro-2-butene?
- Methodological Approach :
- Environmental Persistence : Use quantitative structure-activity relationship (QSAR) models to predict half-lives in soil and water. The (E)-isomer’s higher volatility may increase atmospheric mobility compared to the (Z)-isomer .
- Toxicity Differentiation : Conduct comparative in vitro assays (e.g., mitochondrial toxicity in hepatocytes) to assess isomer-specific metabolic interference. The (E)-isomer’s reactivity with glutathione may exacerbate oxidative stress .
- Data Interpretation : Statistical analysis (ANOVA) of dose-response curves is critical to validate differences in toxicity thresholds .
Q. What experimental strategies resolve contradictions in toxicological data across studies?
- Case Example : Discrepancies in reported LC₅₀ values may arise from variations in exposure duration, animal strain, or analytical sensitivity.
- Resolution Framework :
- Meta-Analysis : Aggregate data from studies meeting strict inclusion criteria (e.g., controlled exposure routes, peer-reviewed protocols) .
- Sensitivity Testing : Replicate studies under standardized conditions (e.g., OECD Test Guideline 403) to isolate confounding variables .
Q. How does 1,3-dichloro-2-butene interact with groundwater systems, and what are its degradation pathways?
- Field and Lab Integration :
- Sampling Protocols : Use groundwater monitoring wells with low-flow sampling to avoid volatilization artifacts. Target anaerobic zones to study reductive dechlorination pathways .
- Degradation Analysis : Employ liquid-liquid extraction followed by GC-ECD to detect chlorinated byproducts like 1,3-dichloropropene, a common degradation intermediate .
- Kinetic Modeling : Apply first-order decay models to estimate half-lives under varying redox conditions (aerobic vs. anaerobic) .
Data Contradiction Analysis
Q. Why do some studies report negligible bioaccumulation of 1,3-dichloro-2-butene, while others highlight its environmental hazard potential?
- Critical Evaluation :
- Bioaccumulation Metrics : The compound’s moderate log Kow (~2.5) suggests low lipid affinity, but its persistence in anaerobic sediments may lead to indirect accumulation through food chains .
- Study Design Flaws : Short-term lab studies often underestimate bioaccumulation by ignoring chronic exposure scenarios. Field studies in contaminated aquifers provide more realistic data .
- Mitigation : Use stable isotope tracing (¹³C-labeled analogs) to track bioaccumulation in aquatic organisms over extended periods .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| LC₅₀ (Rat, 4h, inhalation) | 546 ppm (E-isomer) | |
| Molecular Weight | 125.00 g/mol | |
| CAS Registry (E-isomer) | 7415-31-8 | |
| Environmental Hazard | Classified as hazardous (E) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
